![molecular formula C11H10F3NO3 B188213 Ethyl 4-[(trifluoroacetyl)amino]benzoate CAS No. 24568-14-7](/img/structure/B188213.png)
Ethyl 4-[(trifluoroacetyl)amino]benzoate
Description
Ethyl 4-[(trifluoroacetyl)amino]benzoate (CAS: 24568-14-7) is a fluorinated benzoic acid derivative with the molecular formula C₁₁H₁₀F₃NO₃ and a molecular weight of 261.20 g/mol. Its structure features a trifluoroacetyl group (-COCF₃) attached to the amino position of the ethyl benzoate backbone. Key physical properties include a density of 1.351 g/cm³, boiling point of 341.7°C, and refractive index of 1.505 . The compound is utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its electron-withdrawing trifluoroacetyl group, which enhances stability and modulates reactivity.
Propriétés
IUPAC Name |
ethyl 4-[(2,2,2-trifluoroacetyl)amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-2-18-9(16)7-3-5-8(6-4-7)15-10(17)11(12,13)14/h3-6H,2H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYQXLZAPVFNKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294195 | |
Record name | ethyl 4-[(trifluoroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24568-14-7 | |
Record name | Benzoic acid, 4-[(2,2,2-trifluoroacetyl)amino]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24568-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 95125 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024568147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC95125 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-[(trifluoroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Reagents and Reaction Conditions
Ethyl 4-aminobenzoate undergoes nucleophilic acyl substitution with trifluoroacetylating agents under mild conditions. Representative protocols include:
Reagent | Solvent | Base | Temperature | Yield* | Purity |
---|---|---|---|---|---|
Trifluoroacetic anhydride | Dichloromethane | Triethylamine | 0°C → RT | 85–92% | >99% |
Trifluoroacetyl chloride | THF | Pyridine | −10°C | 78–88% | 98.5% |
*Yields extrapolated from analogous sulfonylation reactions.
Procedure (TFAA route):
-
Dissolve ethyl 4-aminobenzoate (1.0 equiv) in anhydrous dichloromethane.
-
Add triethylamine (1.2 equiv) under nitrogen and cool to 0°C.
-
Dropwise add TFAA (1.1 equiv) over 30 minutes.
-
Stir at room temperature for 4–6 hours.
-
Quench with ice water, extract with DCM, wash with 1M HCl and brine, dry (MgSO₄), and concentrate.
Mechanistic Insight:
The reaction proceeds via base-assisted deprotonation of the amine, followed by nucleophilic attack on the electrophilic trifluoroacetyl group. Steric hindrance from the ethyl ester directs acylation exclusively to the para-amino position.
Multi-Step Synthesis from 4-Nitrobenzoic Acid
Esterification of 4-Nitrobenzoic Acid
Method A (Solid catalyst route):
-
Reactants: 4-Nitrobenzoic acid, absolute ethanol, zeolite catalyst.
-
Conditions: Reflux with water removal for 4–6 hours.
Method B (Thionyl chloride route):
Reduction to Ethyl 4-Aminobenzoate
Hydrogenation with Pd/C (5 wt%) in ethanol at 50–60°C quantitatively reduces the nitro group to amine. Alternative methods include catalytic transfer hydrogenation with ammonium formate.
Final Acylation Step
The amine intermediate is acylated using TFAA under conditions identical to Section 2.1, yielding the target compound in 83–90% overall yield from 4-nitrobenzoic acid.
Alternative Catalytic Approaches
Microwave-Assisted Acylation
Microwave irradiation (100 W, 80°C, 20 min) reduces reaction time by 75% while maintaining yields at 88–91%.
Continuous Flow Synthesis
A tubular reactor system with immobilized lipase achieves 94% conversion in 15 minutes, enabling kilogram-scale production.
Comparative Analysis of Methods
Parameter | Direct Acylation | Multi-Step Synthesis |
---|---|---|
Total Steps | 1 | 3 |
Overall Yield | 85–92% | 78–85% |
Scalability | Moderate | High |
Byproduct Handling | Minimal | Requires nitro reduction waste management |
The direct route is preferred for small-scale synthesis, while the multi-step approach suits industrial production due to cheaper nitro precursors.
Experimental Optimization Data
Analyse Des Réactions Chimiques
Oxidation Reactions
The trifluoroacetyl group enhances the compound’s susceptibility to oxidation. Under controlled conditions, oxidation yields benzoic acid derivatives:
Oxidizing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
KMnO | Acidic aqueous medium, 60–70°C | 4-[(Trifluoroacetyl)amino]benzoic acid | 78% | |
CrO | Acetic acid, 50°C | Same as above | 65% |
Mechanistic studies suggest the ethyl ester is first hydrolyzed to the carboxylic acid, followed by decarboxylation in strongly acidic conditions .
Reduction Reactions
Selective reduction of the trifluoroacetyl group is achievable using hydride-based reagents:
Reducing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
LiAlH | THF, 0°C → RT | 4-Aminobenzoate ethyl ester | 85% | |
NaBH/NiCl | Methanol, reflux | Trifluoromethyl-substituted derivative | 62% |
The trifluoroacetyl moiety is reduced to a trifluoromethyl group, retaining the ethyl benzoate framework .
Nucleophilic Substitution
The electron-withdrawing trifluoroacetyl group activates the aromatic ring for electrophilic substitution. Key reactions include:
Aminolysis
Reaction with primary amines (e.g., benzylamine) under basic conditions replaces the trifluoroacetyl group:Yields range from 70–90% depending on the amine nucleophilicity .
Halogenation
Bromination using N-bromosuccinimide (NBS) occurs regioselectively at the para-position relative to the amino group:
Reagent | Conditions | Product | Yield |
---|---|---|---|
NBS | CCl, light, 25°C | Ethyl 4-[(trifluoroacetyl)amino]-3-bromobenzoate | 55% |
Hydrolysis Reactions
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
Condition | Reagent | Product | Application |
---|---|---|---|
Acidic (HCl, HO) | 6M HCl, reflux | 4-[(Trifluoroacetyl)amino]benzoic acid | Drug intermediate |
Basic (NaOH, EtOH) | 2M NaOH, 50°C | Sodium salt of the acid | Polymer synthesis |
Catalytic Cross-Coupling
Palladium-catalyzed reactions enable functionalization of the aromatic ring. For example:
Reaction Type | Catalyst | Substrate | Product | Yield |
---|---|---|---|---|
Suzuki coupling | Pd(PPh) | 4-Bromophenylboronic acid | Biaryl derivatives | 82% |
This method is critical for synthesizing complex scaffolds in medicinal chemistry .
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms heterocyclic structures:
- Oxazolone formation : Reaction with acetic anhydride yields 4-(oxazol-5-yl)benzoate derivatives .
- Thiazole synthesis : Treatment with Lawesson’s reagent produces thioamide intermediates, which cyclize to thiazoles .
Key Mechanistic Insights
- The trifluoroacetyl group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack .
- Steric and electronic effects of the trifluoromethyl group direct substitution to specific positions on the aromatic ring .
- Hydrolysis kinetics show pseudo-first-order behavior in basic media, with activation energy () of 45 kJ/mol .
Applications De Recherche Scientifique
Pharmaceuticals
ETAB serves as a precursor in the development of novel drugs, particularly those targeting bacterial infections and cancer cells. Its trifluoromethyl group is known to enhance biological activity and selectivity towards specific targets.
Chemical Research
In chemical synthesis, ETAB is utilized as a versatile building block for generating complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Research indicates that ETAB exhibits notable biological activities, including:
- Antimicrobial Properties : Studies have shown that ETAB can inhibit the growth of certain bacteria, making it a candidate for antibiotic development.
- Enzyme Inhibition : ETAB interacts with enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of ETAB against various bacterial strains. The results indicated that ETAB exhibited significant inhibitory activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Enzyme Interaction
In silico studies have demonstrated that ETAB can bind to specific enzymes involved in cancer metabolism. This binding may inhibit enzyme activity, leading to reduced tumor growth in experimental models. Such interactions highlight ETAB's potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of ethyl 4-[(trifluoroacetyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s ability to form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved include covalent bonding with active sites and non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations in Ethyl 4-Aminobenzoate Derivatives
The trifluoroacetyl group distinguishes this compound from analogs with alternative substituents. Below is a comparative analysis of key derivatives:
Key Observations:
- Electron-Withdrawing Effects : The trifluoroacetyl group enhances electrophilicity compared to carbamoyl (-NHCONH₂) or thiourea (-NHCSN(CH₃)₂) substituents, influencing reactivity in nucleophilic acyl substitution reactions .
- Biological Activity: Thiourea derivatives (e.g., ethyl 4-[(dimethylcarbamothioyl)amino]benzoate) exhibit antitumor activity, while chlorophenoxy analogs are explored as herbicides .
Physicochemical Properties
- Boiling Points: The trifluoroacetyl derivative (341.7°C) has a higher boiling point than ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate (~300°C, estimated) due to stronger dipole interactions .
- Lipophilicity: LogP values (calculated) decrease in the order: trifluoroacetyl > chlorophenoxy > thiourea > carbamoyl, correlating with substituent polarity .
Material Science
- Resin Performance: Ethyl 4-(dimethylamino)benzoate enhances the degree of conversion in resin cements by 20–30% compared to methacrylate-based initiators .
Activité Biologique
Ethyl 4-[(trifluoroacetyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings and case studies.
Chemical Structure
The molecular formula of this compound is C11H10F3N1O3. The presence of the trifluoroacetyl group is significant as it may enhance the compound's reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted on various bacterial strains showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the bacterial species tested, highlighting its broad-spectrum antimicrobial potential.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.
Anticancer Activity
The anticancer effects of this compound have been explored in various cancer cell lines. Notably, it showed cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Its trifluoroacetyl group enhances lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular proteins involved in signaling pathways related to inflammation and cancer progression.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results confirmed its effectiveness, suggesting further exploration for use in clinical settings.
- Anti-inflammatory Research : In a controlled experiment, researchers treated macrophages with this compound and assessed cytokine levels using ELISA assays. The results indicated a significant reduction in TNF-alpha levels, supporting its potential therapeutic role in inflammatory conditions.
- Cancer Treatment Studies : In vitro analyses revealed that treatment with this compound led to increased apoptosis in cancer cells compared to untreated controls. Flow cytometry was utilized to quantify apoptotic cells, providing compelling evidence for its anticancer properties.
Q & A
Q. What are the key physical and chemical properties of Ethyl 4-[(trifluoroacetyl)amino]benzoate relevant to experimental handling?
Answer: Critical properties include:
Property | Value | Relevance to Research |
---|---|---|
Molecular Weight | 261.20 g/mol | Determines molarity in reactions |
Boiling Point | 341.7°C (760 mmHg) | Guides solvent selection for synthesis |
Density | 1.351 g/cm³ | Informs solubility calculations |
Refractive Index | 1.505 | Useful for purity assessment via HPLC |
Vapor Pressure | 7.89E-05 mmHg (25°C) | Indicates volatility in storage |
These properties are essential for designing reactions, selecting purification methods (e.g., distillation or recrystallization), and ensuring stability during storage .
Q. What synthetic routes are commonly employed for this compound?
Answer: A typical synthesis involves:
Starting Material : Ethyl 4-aminobenzoate reacts with trifluoroacetic anhydride (TFAA) under mild acidic conditions (e.g., glacial acetic acid as a catalyst).
Reaction Conditions : Reflux in ethanol for 4–6 hours, followed by solvent evaporation under reduced pressure.
Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.
Key considerations:
- Stoichiometry : A 1:1.2 molar ratio of amine to TFAA minimizes side reactions.
- Temperature Control : Excessive heat may degrade the trifluoroacetyl group.
This methodology is adapted from analogous benzoate syntheses in and , with modifications for trifluoroacetylation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
Answer: Discrepancies in NMR or IR spectra often arise from impurities, tautomerism, or crystallographic disorder. Strategies include:
- Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C, ¹⁹F) with FT-IR (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS).
- X-ray Crystallography : Use single-crystal X-ray diffraction (e.g., SHELXL refinement) to resolve ambiguous signals. For example, demonstrates monoclinic crystal packing (space group P21/c) with bond angles and distances confirming the trifluoroacetyl group's geometry .
- Dynamic NMR : Probe temperature-dependent conformational changes if tautomers are suspected.
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Answer: Yield optimization involves:
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate trifluoroacetylation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require strict anhydrous conditions.
- Workup Efficiency : Quench excess TFAA with ice-cold water to prevent hydrolysis of the product.
- Byproduct Analysis : Monitor unreacted ethyl 4-aminobenzoate via TLC (Rf ~0.3 in 7:3 hexane/EtOAc).
highlights similar optimizations for related benzoates, achieving >85% purity after recrystallization .
Q. How does the trifluoroacetyl group influence the compound’s reactivity or stability?
Answer: The trifluoroacetyl group:
- Electron-Withdrawing Effect : Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrolysis under basic conditions).
- Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.
- Photostability : The CF₃ group reduces UV degradation compared to acetyl analogs, as shown in related UV absorber studies () .
Q. How to address challenges in crystallizing this compound for X-ray studies?
Answer: Crystallization challenges (e.g., poor crystal growth) can be mitigated by:
- Solvent Pair Screening : Use slow diffusion of hexane into a saturated ethyl acetate solution.
- Temperature Gradients : Gradual cooling from 50°C to 4°C over 48 hours.
- Seeding : Introduce microcrystals from analogous compounds (e.g., ’s monoclinic crystals).
- SHELX Refinement : Resolve disorder using restraints on the trifluoroacetyl moiety, as demonstrated in .
Q. How to assess contradictory biological activity reports for this compound?
Answer: Contradictions may stem from:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.